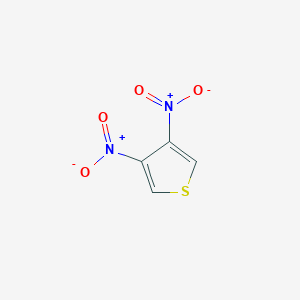

Thiophene, 3,4-dinitro-

Beschreibung

Historical Academic Context and Early Research Trajectories

The exploration of dinitrothiophenes, including the 3,4-dinitro isomer, is rooted in the broader investigation of thiophene (B33073) chemistry, which gained momentum throughout the 20th century. While early studies on thiophene focused on its aromatic character and electrophilic substitution reactions, the introduction of strongly deactivating nitro groups opened new avenues of research. numberanalytics.com A pivotal moment in the study of 3,4-dinitrothiophene was its discovery in 1968. researchgate.net Research in this area initially centered on understanding the impact of the nitro groups on the thiophene ring's reactivity. A significant early finding was the non-benzenoid behavior of 3,4-dinitrothiophene, particularly its propensity to undergo ring-opening reactions when treated with amines. researchgate.net This discovery marked a departure from the typical reactions of aromatic compounds and highlighted the unique chemical nature of this highly functionalized heterocycle.

Significance of Dinitrothiophenes in Heterocyclic Compound Synthesis

The significance of dinitrothiophenes, and specifically 3,4-dinitrothiophene, in heterocyclic compound synthesis is substantial. The presence of the two nitro groups activates the thiophene ring for nucleophilic attack, a reactivity pattern that is less common for the parent thiophene. This enhanced reactivity is a cornerstone of its utility.

The ring-opening of 3,4-dinitrothiophene with amines, first reported in the late 1960s, is a prime example of its synthetic value. researchgate.net This reaction proceeds smoothly at room temperature in ethanol (B145695), yielding highly functionalized 2,3-dinitro-1,3-butadiene-1,4-diamines. researchgate.net These open-chain structures are versatile building blocks in their own right, providing access to a diverse range of both linear and cyclic molecules, including a variety of other heterocycles. researchgate.net

The dinitro-substituted butadiene intermediates can be further manipulated to create a plethora of heterocyclic systems. For instance, they serve as precursors for the synthesis of:

Pyrroles

Pyrrolidines

Isoxazolines

Isoxazoles

Oxadiazoles

Triazoles researchgate.net

Furthermore, derivatives of 3,4-dinitrothiophene, such as 2,5-dibromo-3,4-dinitrothiophene (B14878), expand its synthetic utility. ossila.com The bromine atoms provide handles for cross-coupling reactions like Stille or Suzuki couplings, while the nitro groups can be reduced to amino groups. ossila.com This allows for the construction of more complex fused heterocyclic systems, such as thienopyrazines and thieno[3,4-b]thiadiazoles. ossila.com

Role as a Key Intermediate in Complex Molecular Architectures

The unique reactivity of 3,4-dinitrothiophene positions it as a crucial intermediate in the assembly of complex molecular architectures with applications in materials science and medicinal chemistry. Its ability to be transformed into various functionalized building blocks is central to this role.

The dinitrobutadienes derived from the ring-opening of 3,4-dinitrothiophene are not only precursors to simple heterocycles but can also be used to construct more elaborate structures. For example, they can be reacted with Grignard reagents to form 1,4-diaryl- or 1,4-dialkyl-substituted 2,3-dinitro-1,3-butadienes. researchgate.net These, in turn, can undergo further transformations. One notable application is the reaction with diazomethane (B1218177) to produce 1,1′-dinitro-1,1′-bi(cyclopropyl)s, demonstrating a pathway to complex polycyclic systems. researchgate.net

In the realm of materials science, derivatives of 3,4-dinitrothiophene are instrumental. For instance, 2,5-dibromo-3,4-dinitrothiophene is a key starting material for the synthesis of small molecules and polymers used in organic electronics. ossila.com The reduction of the nitro groups to amines allows for the formation of thieno[3,4-b]pyrazine-based structures, which are components of organic solar cells and photodetectors. ossila.com The resulting materials can exhibit favorable properties such as high charge-carrier mobility and narrow bandgaps. ossila.com For example, a small molecule derived from 2,5-dibromo-3,4-dinitrothiophene has been used as a hole-transporting material in perovskite solar cells, achieving high power conversion efficiencies. ossila.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dinitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFFLLWXTPKBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455738 | |

| Record name | Thiophene, 3,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19985-45-6 | |

| Record name | Thiophene, 3,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 3,4 Dinitrothiophene and Its Precursors

Direct Nitration Strategies and Mechanistic Considerations

Direct nitration of unsubstituted thiophene (B33073) to produce 3,4-dinitrothiophene is not a synthetically viable method due to the high reactivity of the thiophene ring and the regioselectivity of electrophilic aromatic substitution. The thiophene ring is significantly more reactive than benzene (B151609), and its reaction with strong nitrating agents like mixed nitric and sulfuric acid is often violent and difficult to control.

The mechanism of electrophilic substitution in thiophene overwhelmingly favors attack at the C2 and C5 positions (α-positions) over the C3 and C4 positions (β-positions). This preference is attributed to the greater stabilization of the cationic intermediate (the σ-complex) when the electrophile adds to an α-position, as the positive charge can be more effectively delocalized through resonance involving the sulfur atom. Consequently, the direct nitration of thiophene typically yields 2-nitrothiophene (B1581588) as the major product, with a smaller amount of 3-nitrothiophene. Achieving dinitration is even more complex, as the first nitro group deactivates the ring, making subsequent nitration more difficult and often leading to a mixture of isomers, with 2,4- and 2,5-dinitrothiophene being the expected products rather than the 3,4-isomer. The inherent non-benzenoid character of 3,4-dinitrothiophene further complicates its direct synthesis. arkat-usa.org

Multistep Synthetic Pathways from Substituted Thiophenes

Given the challenges of direct nitration, multistep syntheses starting from pre-functionalized thiophenes are the preferred and more controlled methods for obtaining 3,4-dinitrothiophene and its derivatives. These pathways typically involve the nitration of substituted thiophenes where the directing effects of the substituents guide the nitro groups to the 3- and 4-positions.

Pathway from Dihalothiophenes

A widely used and effective strategy begins with dihalogenated thiophenes. The nitration of 2,5-dihalothiophenes provides a reliable route to 2,5-dihalo-3,4-dinitrothiophenes, which are key precursors. researchgate.net

A common sequence is as follows:

Bromination of Thiophene: Thiophene is first brominated at the α-positions using a reagent like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) to produce 2,5-dibromothiophene (B18171) in high yield. researchgate.net

Dinitration of 2,5-Dibromothiophene: The resulting 2,5-dibromothiophene is then nitrated. This step requires harsh conditions, using a mixture of concentrated nitric acid, concentrated sulfuric acid, and fuming sulfuric acid (oleum). researchgate.netwhiterose.ac.uk This forces the nitro groups onto the deactivated C3 and C4 positions, yielding 2,5-dibromo-3,4-dinitrothiophene (B14878). researchgate.netossila.com This intermediate is a stable, crystalline solid and a versatile building block for further synthesis. ossila.comsigmaaldrich.com Similarly, 2,5-dichloro-3,4-dinitrothiophene (B1581617) can be synthesized, reportedly in 78% yield. chula.ac.th

Dehalogenation: To obtain the parent 3,4-dinitrothiophene, the bromine atoms must be removed. Reductive dehalogenation can be performed. For instance, the mono-debromination of 2,5-dibromo-3,4-dinitrothiophene has been achieved in 85% yield using hypophosphorous acid. rsc.org A multiple, one-pot reduction of 2,5-dibromo-3,4-dinitrothiophene can yield 3,4-diaminothiophene (B2735483), indicating the lability of the C-Br bonds under certain reductive conditions. dtic.mil

Another approach involves the nitration of 3,4-dibromothiophene (B32776). tandfonline.comtandfonline.com Using more forcing conditions, such as nitric acid with 20% oleum (B3057394), 3,4-dibromothiophene can be converted to 3,4-dibromo-2,5-dinitrothiophene. tandfonline.com However, research has also shown that nitration of 3,4-dibromothiophene can lead to 2-nitro-3,4-dibromothiophene. tandfonline.com

Pathway via Decarboxylation

An alternative conceptual pathway involves the use of thiophenecarboxylic acids. The decarboxylation of carboxylic acids is a known reaction, particularly when the carboxyl group is positioned beta to an electron-withdrawing group (like a carbonyl or nitro group). wikipedia.orgmasterorganicchemistry.comyoutube.com While not a primary reported route for 3,4-dinitrothiophene itself, the principle suggests that a precursor like 3,4-dinitrothiophenecarboxylic acid would readily decarboxylate upon heating. wikipedia.orgyoutube.comorganicchemistrytutor.com The synthesis of such a precursor would be the main challenge.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of 3,4-dinitrothiophene precursors relies heavily on the careful optimization of reaction conditions to maximize yield and regioselectivity while minimizing side reactions and decomposition.

For the key step of nitrating dihalothiophenes, several parameters are critical:

Reagent Concentration and Ratio: A highly acidic and powerful nitrating medium is essential. Research shows that a combination of concentrated sulfuric acid and fuming sulfuric acid (oleum), along with concentrated nitric acid, is effective for the dinitration of 2,5-dibromothiophene. researchgate.netwhiterose.ac.uk The use of oleum enhances the acidity of the medium, generating a higher concentration of the nitronium ion (NO₂⁺) needed to attack the deactivated ring.

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., keeping the reaction under 20°C) during the dropwise addition of nitric acid is crucial to prevent runaway reactions, thermal decomposition of the substrate, and the formation of unwanted byproducts. whiterose.ac.uk

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion. The dinitration of 2,5-dibromothiophene and subsequent Stille coupling reactions are often carried out over several hours (e.g., 12-24 hours) to ensure high conversion. whiterose.ac.ukaau.edu.et

The following table summarizes an effective protocol for the synthesis of the key intermediate, 2,5-dibromo-3,4-dinitrothiophene.

| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Thiophene | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) | Dark | 2,5-Dibromothiophene | High Yield | researchgate.net |

| 2 | 2,5-Dibromothiophene | Conc. HNO₃, Conc. H₂SO₄, Fuming H₂SO₄ (20% SO₃) | Cooling (0°C), keep temp. <20°C | 2,5-Dibromo-3,4-dinitrothiophene | 91% | researchgate.net |

Green Chemistry Approaches in 3,4-Dinitrothiophene Synthesis

Conventional nitration methods using mixed acids are effective but generate significant amounts of hazardous and corrosive acidic waste. In line with the principles of green chemistry, research is exploring more environmentally benign alternatives.

Solid Acid Catalysts

A promising green approach is the replacement of liquid acids like H₂SO₄ with reusable solid acid catalysts. ias.ac.in Materials such as zeolites (e.g., H-ZSM-5), clays (B1170129) (e.g., montmorillonite), and silica-supported catalysts can provide the necessary acidic sites for the generation of the nitronium ion electrophile. ias.ac.inresearchgate.net

Benefits: These catalysts are non-corrosive, can be easily separated from the reaction mixture by filtration, and can often be regenerated and reused for multiple cycles. sci-hub.se

Selectivity: The defined pore structures of catalysts like zeolites can impart shape selectivity, potentially favoring the formation of one isomer over another. ias.ac.in

Application: While much of the research has focused on the mononitration of simple aromatics like toluene (B28343) or phenol, the principles are applicable to heterocyclic systems. ias.ac.inresearchgate.net Silica-supported molybdenum oxide modified with phosphoric acid (P/Mo/SiO₂) has been shown to be a very active solid acid catalyst for nitration. researchgate.net Similarly, silica-supported perchloric acid (SiO₂/HClO₄) has been used for the nitration of various aromatics under solvent-free microwave conditions, demonstrating rate acceleration and high yields. sci-hub.se

Alternative Reaction Media

The use of ionic liquids as catalysts and solvents for nitration is another area of interest. google.com Ionic liquids are non-volatile, have high thermal stability, and their acidity can be tuned. They can serve as both the catalyst and the reaction medium, potentially replacing traditional volatile organic solvents and strong acids. This approach can simplify product isolation and allow for the recycling of the catalyst/solvent system. google.com

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another green strategy. These methods can dramatically reduce reaction times, increase yields, and eliminate the need for volatile organic solvents. sci-hub.setandfonline.com

Reaction Chemistry and Mechanistic Studies of 3,4 Dinitrothiophene

Nucleophilic Aromatic Substitution (SNAr) Reactions

3,4-Dinitrothiophene exhibits a pronounced reactivity towards nucleophiles, often deviating from the typical behavior of benzene (B151609) derivatives. arkat-usa.org This has led to extensive investigations into its SNAr reactions, revealing a complex and multifaceted chemical character. researchgate.net

Reactivity with Diverse Nucleophiles (e.g., Grignard Reagents, Amines, Alkoxide Ions)

The electron-deficient nature of the 3,4-dinitrothiophene ring facilitates attack by a wide range of nucleophiles.

Grignard Reagents: The reaction of 3,4-dinitrothiophene with aryl Grignard reagents leads to a complex transformation involving the reduction of one nitro group and the ipso-substitution of a hydrogen atom by an ortho-phenolic group on the carbon adjacent to the reduced nitro group. researchgate.net This reaction is proposed to proceed through a Claisen-type intramolecular rearrangement. researchgate.net For instance, the reaction with phenylmagnesium bromide yields 2-(3-amino-4-nitrothiophen-2-yl)phenol. researchgate.net The reactions of 1,4-bis(diethylamino)-2,3-dinitro-1,3-butadiene, a product derived from the ring-opening of 3,4-dinitrothiophene, with Grignard reagents have also been explored, yielding 1,4-disubstituted 2,3-dinitro-1,3-butadienes. researchgate.netlookchem.com

Amines: Secondary amines, such as diethylamine (B46881), react with 3,4-dinitrothiophene in ethanol (B145695), causing a ring-opening reaction to form 1,4-bis(dialkylamino)-2,3-dinitro-1,3-butadienes. arkat-usa.orglookchem.comscribd.com This reaction highlights the non-benzenoid character of 3,4-dinitrothiophene. arkat-usa.orgchim.it The resulting dinitrobutadienediamines are valuable building blocks for further synthetic transformations. chim.it In some cases, nucleophilic substitution of a leaving group on a dinitrothiophene derivative by amines is a key step in the synthesis of new materials. For example, 2,5-dichloro-3,4-dinitrothiophene (B1581617) has been polymerized with various nucleophilic monomers, including diamines. chula.ac.th

Alkoxide Ions: The reaction of 3,4-dinitrothiophene with alkoxides can lead to substitution products. For instance, the reaction of 2,5-dichloro-3,4-dinitrothiophene with nucleophiles like 3,4-dimethoxythiophene (B1306923) (where the methoxy (B1213986) groups act as activating groups for the nucleophilic thiophene) results in polymeric materials. chula.ac.th The reaction of 2-methyl-3,5-dinitrothiophene (B3022838) with sodium methoxide (B1231860) yields 4-methoxy derivatives, although this can be accompanied by ring decomposition.

Influence of Nitro Groups on SNAr Mechanisms

The two nitro groups at the 3 and 4 positions of the thiophene (B33073) ring are powerful activating groups for nucleophilic aromatic substitution. numberanalytics.com They achieve this by withdrawing electron density from the ring, making it more electrophilic and stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. wikipedia.org

The presence of a second nitro group can alter the structure of the carbanionic intermediate formed upon nucleophilic attack. research-nexus.netresearchgate.netresearchgate.net Theoretical calculations on related nitrothiophenes have shown that the electron density provided by the nucleophile is delocalized onto the nitro groups. research-nexus.netresearchgate.netresearchgate.net In the case of 2-methoxy-3,5-dinitrothiophene, the negative charge is localized on the carbon atom carrying the second nitro group (C3). research-nexus.netresearchgate.netresearchgate.net This stabilization of the intermediate is a key factor in facilitating the SNAr reaction.

Regioselectivity and Stereochemical Outcomes

The regioselectivity of SNAr reactions on 3,4-dinitrothiophene and its derivatives is a critical aspect of its chemistry. In the reaction with aryl Grignard reagents, the substitution occurs specifically at the C-2 position, with the incoming aryl group positioned ortho to the newly formed amino group. researchgate.net

The ring-opening reaction with secondary amines leads to the formation of 1,4-bis(dialkylamino)-2,3-dinitro-1,3-butadienes with a specific (E,E) configuration in high stereoselectivity. researchgate.net Subsequent reactions of these butadienes can also proceed with high stereoselectivity. For example, reaction with diazomethane (B1218177) can lead to the formation of bis(cyclopropane)s with specific diastereomeric ratios. researchgate.net

Cine- and Tele-Substitution Phenomena

3,4-Dinitrothiophene is known to undergo cine-substitution reactions, a phenomenon where the incoming nucleophile attaches to a different carbon atom than the one bearing the leaving group. arkat-usa.org For example, the reaction of 3,4-dinitrothiophene with arenethiolates in methanol (B129727) results in the formation of 2-arylthio-4-nitrothiophenes, which is a product of cine-substitution. psu.edu This reaction proceeds through a dihydrothiophene intermediate. psu.edu

Tele-substitution, where the substitution occurs at an even more distant position, has been observed in reactions of 2,5-dialkyl-3,4-dinitrothiophenes. chim.it These unusual substitution patterns further underscore the non-benzenoid character of the 3,4-dinitrothiophene system. arkat-usa.orgchim.it

Reduction Reactions of Nitro Groups

The nitro groups of 3,4-dinitrothiophene can be readily reduced to amino groups, providing access to highly functionalized thiophene derivatives. ossila.com

Formation of Diaminothiophene Derivatives

The reduction of 3,4-dinitrothiophene is a key step in the synthesis of 3,4-diaminothiophene (B2735483). mdpi.com This reduction can be achieved using various reducing agents. A common method involves the use of tin(II) chloride in hydrochloric acid. mdpi.com For instance, 3',4'-dinitro-2,2':5',2''-terthiophene, synthesized from 2,5-dibromo-3,4-dinitrothiophene (B14878), can be reduced to 3',4'-diamino-2,2':5',2''-terthiophene using SnCl₂ in a mixture of ethanol and HCl. mdpi.com

The resulting 3,4-diaminothiophene and its derivatives are important precursors for the synthesis of various heterocyclic systems, such as thieno[3,4-b]pyrazines, which are used in the development of organic electronic materials. ossila.comlookchem.com For example, 2,5-dibromo-3,4-diaminothiophene can be obtained by the reduction of 2,5-dibromo-3,4-dinitrothiophene, although direct reduction can sometimes result in low yields due to competing side reactions. This diamine can then be used in cyclization reactions to form thienopyrazines.

Selective Reduction Strategies

The selective reduction of one nitro group in 3,4-dinitrothiophene presents a synthetic challenge due to the symmetrical nature of the molecule and the activating effect of both nitro groups. However, specific reagents and conditions have been explored to achieve mono-reduction.

One notable strategy involves the use of aryl Grignard reagents. The treatment of 3,4-dinitrothiophene with an aryl Grignard reagent can lead to the reduction of one nitro group to an amino group. researchgate.net This reaction is complex and accompanied by the substitution of a hydrogen atom on the thiophene ring. researchgate.net The process is believed to proceed through a nitroso intermediate following a Claisen-type intramolecular rearrangement. researchgate.netscribd.com This method offers a pathway to 3-amino-4-nitrothiophene derivatives, demonstrating a selective transformation of one of the two identical nitro functionalities. researchgate.net

General strategies for the selective reduction of polynitro aromatic compounds, such as the Zinin reduction using reagents like sodium polysulfide (Na₂Sₙ), have been documented for other aromatic systems. stackexchange.com While direct and extensive application on 3,4-dinitrothiophene is not widely reported, these methods are based on principles like reducing the least sterically hindered nitro group, a factor less discriminating in the symmetrical 3,4-dinitrothiophene. stackexchange.com The reduction of substituted dinitrothiophenes, such as 2,5-dibromo-3,4-dinitrothiophene, to the corresponding diamine using reagents like stannous chloride is also known, highlighting that full reduction is common. aau.dkossila.com

The reaction with aryl Grignard reagents stands out as a documented method for achieving a product where one nitro group is selectively reduced. researchgate.net

Table 1: Reaction of 3,4-Dinitrothiophene with Arylmagnesium Bromides researchgate.net

Electrophilic Aromatic Substitution (EAS) Attempts and Limitations

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the reactivity of an aromatic ring towards electrophiles is highly dependent on the nature of its substituents. In the case of 3,4-dinitrothiophene, the thiophene ring is substituted with two powerful electron-withdrawing nitro groups (-NO₂).

These nitro groups exert strong deactivating effects on the aromatic ring, significantly reducing its nucleophilicity. vulcanchem.comoneonta.edu The electron density of the thiophene π-system is substantially diminished, making it highly resistant to attack by electrophiles. Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which require the aromatic ring to act as a nucleophile, are therefore severely hindered. pdx.eduuomustansiriyah.edu.iq

Consequently, there is a notable lack of successful EAS reactions reported directly on the 3,4-dinitrothiophene ring in the scientific literature. The primary limitation is the profound electronic deactivation of the thiophene nucleus by the two nitro substituents, making it an extremely poor substrate for electrophilic attack. Synthetic strategies requiring functionalization of the 3,4-dinitrothiophene core typically proceed through other reaction types, such as nucleophilic substitution on halogenated precursors (e.g., 2,5-dibromo-3,4-dinitrothiophene) or by utilizing the unique ring-opening capabilities of the molecule. ossila.com

Ring-Opening Reactions and Subsequent Transformations

The most studied ring-opening reaction involves treating 3,4-dinitrothiophene with primary or secondary amines. arkat-usa.orgrsc.orgmolaid.com In the presence of an excess of a secondary amine in ethanol, for example, the thiophene ring is opened, and the sulfur atom is extruded as hydrogen sulfide. arkat-usa.org This process results in the formation of 1,4-bis(dialkylamino)-2,3-dinitro-1,3-butadienes. arkat-usa.org These dinitrobutadiene derivatives are versatile synthetic intermediates. acs.orgresearchgate.net

The synthetic utility of these butadienes is extensive. They can undergo a variety of subsequent transformations:

Replacement of Amino Groups: The dialkylamino groups can be replaced by reacting the butadiene with organometallic reagents, such as Grignard reagents, providing access to (E,E)-1,4-dialkyl- and (E,E)-1,4-diaryl-2,3-dinitro-1,3-butadienes. arkat-usa.orgresearchgate.net

Synthesis of Heterocycles: The functionalized butadienes serve as precursors for a wide range of heterocyclic systems through ring-closure protocols. arkat-usa.orgmdpi.com This includes the synthesis of pyrroles, isoxazoles, and other complex structures. arkat-usa.orgresearchgate.net

Formation of Carbazoles: An original route to newly-functionalized indoles and carbazoles starts from the ring-opening of nitrothiophenes. google.com

Unlike other β-nitrothiophenes, the ring-opening of 3,4-dinitrothiophene with secondary amines does not require the presence of silver nitrate (B79036) (AgNO₃). arkat-usa.org This reaction underscores the high degree of electron deficiency in the 3,4-dinitrothiophene ring, which facilitates the nucleophilic attack and subsequent ring cleavage. The reaction with carbon nucleophiles like Grignard reagents also leads to complex transformations involving ring modification rather than simple substitution. scribd.comarkat-usa.org

Radical Reactions and Electron Transfer Processes

The chemistry of 3,4-dinitrothiophene also involves radical reactions and electron transfer (ET) processes, particularly in its interactions with certain reagents and under electrochemical conditions.

The reaction of 3,4-dinitrothiophene with aryl Grignard reagents, which results in the selective reduction of one nitro group, is proposed to have a radical pathway. researchgate.net The mechanism may be initiated by a one-electron transfer from the Grignard reagent to one of the nitro groups. researchgate.net This initial ET step is supported by the observation of an intense blue-green color upon addition of the Grignard reagent to the reaction solution, which is often indicative of the formation of radical ion species. researchgate.net

Electrochemical studies, such as cyclic voltammetry, provide direct insight into the electron transfer processes of nitrothiophenes. These studies help in understanding the reduction potentials and the stability of the resulting radical anions. While specific cyclic voltammetry data for 3,4-dinitrothiophene is part of a broader study on nitrothiophenes, the electron-withdrawing nature of the nitro groups is known to facilitate electron acceptance. rsc.orgias.ac.in For instance, poly(3,4-dinitrothiophene) has been investigated as a catalyst, where its electron-accepting capability, enhanced by the nitro groups, is crucial for its function. rsc.org

Furthermore, research into the biological activity of related nitrothiophenes suggests that their mode of action can involve cellular processes mediated by electron transfer. nih.gov The formation of radical species can play a role in mechanisms like membrane lipid peroxidation. nih.gov Although not a direct reaction of 3,4-dinitrothiophene itself, this highlights the general importance of ET processes for this class of compounds.

Cycloaddition Reactions and Ring Transformations

Direct cycloaddition reactions on the aromatic ring of 3,4-dinitrothiophene are not favored due to its aromatic stability and electronically deactivated nature. However, the compound serves as an excellent precursor for versatile building blocks that readily participate in cycloaddition and other ring-forming reactions.

Following the ring-opening of 3,4-dinitrothiophene to form 1,4-disubstituted-2,3-dinitro-1,3-butadienes, these acyclic intermediates become prime substrates for cycloaddition reactions. acs.orgresearchgate.netnih.gov

[4+2] Cycloaddition (Diels-Alder Reactions): Conjugated nitrodienes are known to be effective components in Diels-Alder reactions, allowing for the synthesis of six-membered rings. nih.govresearchgate.net

[3+2] Cycloaddition: These dinitrobutadienes can also participate in [3+2] cycloadditions to form five-membered heterocyclic rings. For example, reaction with diazomethane does not lead to a [3+2] cycloaddition but rather to a cyclopropanation of the double bonds. researchgate.net However, reaction of the dinitrobutadienes with N-methyl azomethine ylide results in a [3+2] cycloaddition to yield a pyrroline (B1223166) derivative. mdpi.com

Cyclopropanation: The reaction of (E,E)-1,4-diaryl-2,3-dinitro-1,3-butadienes (derived from 3,4-dinitrothiophene) with diazomethane provides a straightforward and high-yield route to 2,2′-diaryl-1,1′-dinitro-1,1′-bi(cyclopropyl)s. researchgate.net This reaction proceeds via a concerted, stereoselective cyclopropanation of each double bond. It's possible to control the reaction to achieve mono-cyclopropanation by using one equivalent of diazomethane. researchgate.net

These cyclopropanated products can undergo further ring transformations. For instance, the dinitro-bi(cyclopropyl) compounds can be converted stereospecifically into bisnitronates (cyclic nitronic esters) through an iodide-catalyzed isomerization. arkat-usa.org These bisnitronates are valuable intermediates themselves, and can be transformed into 4,5,4′,5′-tetrahydro[3,3′]bi-isoxazolyls and subsequently aromatized to [3,3′]bi-isoxazolyls, demonstrating a powerful ring-opening/ring-closure/ring-transformation sequence starting from 3,4-dinitrothiophene. arkat-usa.org

Table 2: Compound Names Mentioned in the Article

Derivatization and Functionalization Strategies Employing 3,4 Dinitrothiophene

Synthesis of Thiophene-Based Polyfunctional Scaffolds

The inherent reactivity of 3,4-dinitrothiophene facilitates its use in the synthesis of thiophene-based polyfunctional scaffolds, which are molecules possessing multiple reactive sites for further chemical modification. A common starting material for these scaffolds is 2,5-dibromo-3,4-dinitrothiophene (B14878). ossila.comnih.gov The bromine atoms at the 2 and 5 positions are amenable to various cross-coupling reactions, while the nitro groups at the 3 and 4 positions can be reduced to amino groups, opening pathways for further functionalization. ossila.comscilit.com

For instance, the reduction of the nitro groups in 2,5-dibromo-3,4-dinitrothiophene yields 2,5-dibromo-3,4-diaminothiophene, a key intermediate. This diamine can then undergo a variety of reactions. The amino groups can be derivatized, and the bromo groups can participate in C-C bond-forming reactions like Stille or Suzuki couplings. ossila.comnih.gov This dual reactivity allows for the systematic construction of complex molecules with precise control over their three-dimensional structure and electronic properties.

The ring-opening of 3,4-dinitrothiophene with secondary amines is another powerful strategy, leading to highly functionalized aminobutadienes. researchgate.net These open-chain structures serve as valuable building blocks for a range of organic syntheses. researchgate.net

Incorporation into Extended Pi-Conjugated Systems

The electron-withdrawing nature of the dinitro-substituted thiophene (B33073) core makes it an excellent component for creating extended π-conjugated systems with tailored electronic properties, particularly for applications in organic electronics. These systems are characterized by alternating electron-donating and electron-accepting units, which can lead to materials with low band gaps, a desirable characteristic for organic photovoltaic devices and near-infrared (NIR) fluorophores. db-thueringen.de

A prevalent method for incorporating 3,4-dinitrothiophene into these systems is through palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions. nih.govmdpi.com Starting with 2,5-dibromo-3,4-dinitrothiophene, various aromatic and heteroaromatic units can be coupled at the 2 and 5 positions. nih.govresearchgate.net For example, Stille cross-coupling with organotin reagents like 2-(tributylstannyl)thiophene (B31521) leads to the formation of 3′,4′-dinitro-2,2′:5′,2″-terthiophene. mdpi.com This trimer can then be further functionalized by reducing the nitro groups to amines, which can then be condensed with dicarbonyl compounds to form fused heterocyclic systems like thieno[3,4-b]pyrazines. mdpi.com

The resulting polymers and oligomers often exhibit significant intramolecular charge transfer, which is responsible for their reduced band gaps and unique optical properties. researchgate.netresearchgate.net By systematically varying the donor and acceptor moieties, the electronic and optical properties of the final materials can be finely tuned. researchgate.net

Precursor for Advanced Heterocyclic Compounds (e.g., Thienopyrazines, Thienothiadiazoles)

3,4-Dinitrothiophene is a crucial precursor for the synthesis of a variety of advanced heterocyclic compounds, most notably thienopyrazines and thienothiadiazoles. These fused heterocyclic systems are of significant interest due to their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic photodetectors. ossila.com

The synthesis of these compounds typically begins with the reduction of the nitro groups of a 3,4-dinitrothiophene derivative to form a 3,4-diaminothiophene (B2735483) intermediate. ossila.commdpi.com This diamine is highly reactive and can be readily condensed with α-dicarbonyl compounds to yield thieno[3,4-b]pyrazines. mdpi.comresearchgate.net The substituents on the α-dicarbonyl compound determine the substitution pattern at the 2 and 3 positions of the resulting thienopyrazine, allowing for the tuning of its electronic and physical properties. researchgate.net

Similarly, thieno[3,4-c] ossila.comnih.govCurrent time information in Bangalore, IN.thiadiazoles can be synthesized from 3,4-diaminothiophene intermediates. ossila.comresearchgate.net These electron-deficient heterocyclic systems are valuable building blocks for creating donor-acceptor-donor (D-A-D) type molecules with applications as NIR dyes. researchgate.net For example, small molecule photodetectors based on thieno[3,4-b]thiadiazole have demonstrated high detectivity. ossila.com

| Precursor | Reagent | Product | Application |

| 2,5-Dibromo-3,4-dinitrothiophene | SnCl2, HCl | 3′,4′-Diamino-2,2′:5′,2″-terthiophene | Precursor for Thienopyrazines |

| 3,4-Dinitrothiophene | Secondary Amines | Dinitrobutadienes | Building Blocks for Heterocycles |

| 2,5-Dibromo-3,4-dinitrothiophene | α-Dicarbonyl compounds (after reduction) | Thieno[3,4-b]pyrazines | Organic Electronics |

| 3,4-Diaminothiophene derivatives | Sulfur-based reagents | Thieno[3,4-c] ossila.comnih.govCurrent time information in Bangalore, IN.thiadiazoles | NIR Dyes, Photodetectors |

Design and Synthesis of Advanced Linkers and Building Blocks

The versatility of 3,4-dinitrothiophene extends to its use in the design and synthesis of advanced linkers and building blocks for modular chemistry. upce.cz These linkers can be used to connect different molecular fragments, creating complex architectures with specific functions.

The ability to introduce a variety of functional groups onto the thiophene core through the derivatization of the nitro and bromo groups makes 2,5-dibromo-3,4-dinitrothiophene a particularly useful platform. nih.gov For example, the nitro groups can be reduced to amines and then converted into other functionalities, while the bromo groups allow for the attachment of different π-conjugated systems via cross-coupling reactions. ossila.comnih.gov This modular approach enables the construction of "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed within a molecule to induce specific electronic and optical properties. upce.cz

Furthermore, the ring-opening of 3,4-dinitrothiophene with nucleophiles provides access to linear, highly functionalized building blocks that would be difficult to synthesize through other means. researchgate.netresearchgate.netchim.it These dinitrobutadiene derivatives can then be used in subsequent reactions to construct a wide range of cyclic and acyclic structures. chim.it

| Building Block | Synthesis Strategy | Resulting Structure | Application |

| 2,5-Dibromo-3,4-dinitrothiophene | Nitration of 2,5-dibromothiophene (B18171) | Polyfunctional scaffold | Precursor for cross-coupling and functional group transformation |

| 3′,4′-Dinitro-2,2′:5′,2″-terthiophene | Stille coupling of 2,5-dibromo-3,4-dinitrothiophene | Extended π-conjugated system | Precursor for low band gap polymers |

| 2,3-Disubstituted thieno[3,4-b]pyrazines | Reduction of dinitrothiophene followed by condensation | Advanced heterocyclic compound | Organic electronic materials |

| Dinitrobutadienes | Ring-opening of 3,4-dinitrothiophene with amines | Linear functionalized linker | Versatile building block for heterocycle synthesis |

Theoretical and Computational Investigations of 3,4 Dinitrothiophene

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO Energies)

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 3,4-dinitrothiophene and its derivatives. The presence of two strongly electron-withdrawing nitro groups at the 3 and 4 positions significantly influences the electronic properties of the thiophene (B33073) ring. vulcanchem.com These groups render the thiophene ring highly electrophilic. vulcanchem.com

A key aspect of the electronic structure is the energy of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. ias.ac.in For a diverse set of polythiophenes, a range of approximately 3 eV has been observed for both HOMO and LUMO values, indicating significant tunability of these electronic properties. arxiv.org

In computational studies of thiophene-based polymers, the electronic properties of oligomers are often used to extrapolate to the polymer. For instance, the HOMO and LUMO energies of trimers have been shown to provide accurate estimations for the corresponding polymer properties. arxiv.org One study on a series of 100 oligothiophenes found that simple models based on trimer calculations could be further improved by including monomer properties and structural parameters like dihedral angles. arxiv.org

For polymers containing 3,4-dinitrothiophene units, an unusual trend is observed where dimers and oligomers are predicted to be more difficult to oxidize (i.e., have a more negative HOMO) than the monomer. arxiv.org This highlights the unique electronic impact of the dinitro-substitution.

The table below presents computed HOMO and LUMO energies for related thiophene derivatives, illustrating the effect of different substituents on the electronic structure.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set |

| TTD-T-Cbz | - | - | 1.76 | B3LYP/6-31G(d,p) |

| TTD-HexT-Cbz | - | - | 1.92 | B3LYP/6-31G(d,p) |

| Bz-Bt2Cz2 | - | - | 4.63 | - |

| Pz-Bt2Cz2 | - | - | 3.92 | - |

| Tz-Bt2Cz2 | - | - | 3.40 | - |

Table 1: Computed electronic properties of various thiophene derivatives. Data sourced from multiple computational studies. nih.govpan.pl

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Electrophilicity Parameters)

Quantum chemical calculations provide valuable insights into the reactivity of 3,4-dinitrothiophene through the determination of various reactivity descriptors. One of the most significant of these is the electrophilicity parameter. The strong electron-withdrawing nature of the two nitro groups makes the thiophene ring highly electrophilic, predisposing it to nucleophilic attack. vulcanchem.com

The electrophilicity of various nitrothiophenes has been quantified and compared. For example, the electrophilicity of 2,4-dinitrothiophene (B13399970) has been ranked as comparable to that of 1,3,6,8-tetranitronaphthalene and 4-nitrobenzofuroxan. psu.edu The electrophilicity parameter (E) for 3,5-dinitrothiophene has been determined, providing a quantitative measure of its reactivity towards nucleophiles. acs.org

Parr's global electrophilicity index (ω) is another important descriptor calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn derived from the HOMO and LUMO energies. acs.org A strong correlation has been established between these theoretical ω values and experimentally determined E parameters, bridging the gap between computational predictions and experimental observations. acs.org

Computational modeling of related compounds like 2-ethoxy-3,5-dinitrothiophene has shown that the nitro group at the 5-position induces a negative charge at the C4 position, making it a favorable site for nucleophilic attack. vulcanchem.com The activation energy for hydroxide (B78521) attack at C4 was calculated to be significantly lower than at C2. vulcanchem.com

The table below summarizes some calculated quantum chemical parameters for related thiophene compounds.

| Compound | Electrophilicity Parameter (E) | Global Electrophilicity Index (ω) |

| 3,5-Dinitrothiophene | -13.42 | - |

| 3-Cyano-5-nitrothiophene | -16.48 | - |

| 5-Nitrothiophene | -25.96 | - |

| 3,5-Dicyanothiophene | -19.57 | - |

Table 2: Electrophilicity parameters for various substituted thiophenes. Data sourced from kinetic and computational studies. acs.org

Reaction Mechanism Predictions via Computational Modeling

Computational modeling has proven to be a powerful tool for predicting and understanding the reaction mechanisms of 3,4-dinitrothiophene and its derivatives. These studies often employ quantum mechanical calculations to map out potential energy surfaces, identify transition states, and determine reaction pathways.

One of the characteristic reactions of 3,4-dinitrothiophene is its ring-opening when treated with nucleophiles. researchgate.net This process leads to the formation of highly functionalized butadienes, which are valuable synthetic intermediates. researchgate.net Computational studies can help to elucidate the intricate steps involved in this transformation.

For nucleophilic aromatic substitution (SNAr) reactions, computational modeling can predict the most likely sites of attack and the corresponding activation energies. For example, in the reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine, a related system, quantum mechanical calculations were used to investigate the reaction mechanism and thermodynamic feasibility. researchgate.net Such studies often reveal that these reactions proceed through a stable intermediate, a Meisenheimer complex. psu.edu

In a study on the reaction of 3,4-dinitrothiophene with Grignard reagents, a complex mechanism was proposed, with a Claisen-type intramolecular rearrangement as the key step. researchgate.net This was followed by proton-transfer steps leading to aromatization. researchgate.net

Computational modeling has also been used to understand the decomposition pathways of related energetic materials. For instance, a study on dinitroacetylene predicted that while unimolecular decomposition has high activation energies, the presence of NOx radical species can significantly catalyze decomposition. chemrxiv.org A frontier orbital analysis suggested that partial reduction could stabilize the molecule by increasing the C–N bond order. chemrxiv.org

Conformation and Tautomerism Studies

The conformation of 3,4-dinitrothiophene and its derivatives has been a subject of theoretical investigation. The orientation of the nitro groups relative to the thiophene ring can have a significant impact on the molecule's electronic properties and reactivity. In the solid state, the conformation is influenced by crystal packing forces, including halogen-bonding interactions in halogenated derivatives. researchgate.net

Computational studies on related dinitro-thiophene derivatives have been performed to understand the steric strain between adjacent groups. rsc.org These studies have shown that differences in the geometry of aromatic rings and the rotation of nitro groups can affect the kinetic, thermodynamic, and spectroscopic properties of the molecules. rsc.org

In a study of trans-2,3-bis(mesitylthio)-4-nitro-2,3-dihydrothiophene, an intermediate in the cine-substitution of 3,4-dinitrothiophene, the puckering of the dihydrothiophene ring was interpreted in terms of a half-chair conformation. psu.edursc.org

Tautomerism is another area where computational studies provide valuable insights. While there is no direct evidence of tautomerism in 3,4-dinitrothiophene itself, studies on related hydroxy- and amino-substituted thiophenes have explored the relative stabilities of different tautomeric forms. researchgate.netdntb.gov.ua For instance, computational studies on substituted 2-hydroxypyridines, which can be considered analogous to hydroxy-thiophenes, have been used to reinvestigate their tautomerism. arkat-usa.org

Spectroscopic Property Predictions and Correlations

Computational methods are widely used to predict various spectroscopic properties of molecules, including UV-visible absorption spectra, and to correlate these predictions with experimental data. For derivatives of 3,4-dinitrothiophene, these predictions are valuable for understanding their electronic transitions.

Time-dependent density functional theory (TD-DFT) is a common method for calculating excited-state properties and predicting absorption spectra. ias.ac.in In a study of thiadiazole-linked chalcones, TD-DFT calculations were used to correlate theoretical absorption properties with experimental UV-visible spectra. ias.ac.in Similarly, for novel fluorophores derived from 2,5-dibromo-3,4-dinitrothiophene (B14878), TD-DFT calculations were performed to confirm the experimental absorption profiles. nih.gov While the theoretical maximum emission wavelengths showed a matching trend with experimental values, the absolute values for the maximum absorption did not correlate as well, which can be attributed to the difficulty in computationally predicting properties affected by the LUMO, such as fluorescence. nih.gov

Quantum chemical calculations have also been used to predict the vibrational modes of thiophene-based polymers. In one study, the Raman spectra of a poly(thieno[3,4-b]pyrazine) were measured and calculated, showing a strong line around 1520 cm⁻¹. researchgate.net

The table below shows a comparison of experimental and theoretical photophysical data for fluorophores derived from 2,5-dibromo-3,4-dinitrothiophene.

| Compound | Experimental λmax (nm) | Theoretical λmax (nm) | Experimental Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) | Computed Oscillator Strength (f) |

| TTD-T-Cbz | - | - | 2.3 x 10⁴ | 0.569 |

| TTD-HexT-Cbz | - | - | 4.2 x 10⁴ | 0.493 |

Table 3: Comparison of experimental and theoretical photophysical data for TTD-T-Cbz and TTD-HexT-Cbz. Data sourced from a study on thienothiadiazole-based fluorophores. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 3,4 Dinitrothiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,4-dinitrothiophene derivatives in solution. Both ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in derivatives of 3,4-dinitrothiophene, the chemical shifts of the thiophene (B33073) ring protons and carbons are significantly influenced by the electron-withdrawing nitro groups and other substituents. aau.edu.et

To unravel complex structures and assign all proton and carbon signals unambiguously, a variety of two-dimensional (2D) NMR experiments are employed. epfl.chwikipedia.orgsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu It is particularly useful for establishing the connectivity of protons on the thiophene ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear correlation experiments map direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). epfl.chwikipedia.orgsdsu.edu This allows for the direct assignment of carbon signals based on the previously assigned proton signals.

In the study of complex derivatives, such as thienopyrazines formed from dinitrothiophene precursors, a combination of these 2D NMR techniques (COSY, HMQC, and HMBC) is essential for the complete assignment of all proton and carbon resonance lines. researchgate.net

While solution-state NMR provides information about molecules in their dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. crystalpharmatech.com This is particularly relevant for crystalline or polymeric derivatives of 3,4-dinitrothiophene. Techniques like Magic Angle Spinning (MAS) and High-Power Decoupling are used to obtain high-resolution spectra from solid samples. crystalpharmatech.com ssNMR can be used to study polymorphism, identify different crystalline forms, and characterize the structure of amorphous materials. crystalpharmatech.comrsc.org For nitrogen-containing compounds like 3,4-dinitrothiophene, ¹⁴N and ¹⁵N ssNMR can provide specific information about the local environment of the nitro groups. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 3,4-dinitrothiophene and its derivatives is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups. These typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹. aau.edu.etthermofisher.com Other characteristic bands include C-H stretching, C=C and C-S stretching vibrations of the thiophene ring. aau.edu.ettsijournals.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and can be used to study the vibrational modes of the thiophene ring and the attached substituents. In studies of polymers derived from thieno[3,4-b]pyrazine, which can be synthesized from 3,4-dinitrothiophene, Raman spectroscopy has been used to identify quinonoid-like structures that are indicative of the polymer's electronic properties. acs.org

| Spectroscopic Technique | Key Vibrational Bands for 3,4-Dinitrothiophene Derivatives | Reference |

| FT-IR | Asymmetric NO₂ stretch: ~1500-1600 cm⁻¹ | aau.edu.etthermofisher.com |

| Symmetric NO₂ stretch: ~1300-1400 cm⁻¹ | aau.edu.etthermofisher.com | |

| Thiophene ring vibrations: ~1300-1500 cm⁻¹ | aau.edu.et | |

| Raman | Quinonoid structures in derived polymers | acs.org |

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of 3,4-dinitrothiophene and its derivatives and for obtaining structural information through the analysis of fragmentation patterns. aau.edu.etyoutube.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. mdpi.commdpi.com

The fragmentation of nitroaromatic compounds in electron impact mass spectrometry (EI-MS) often involves the loss of nitro groups (NO₂) or parts thereof (e.g., NO, O). The fragmentation pathways can be complex but provide a fingerprint for the molecule's structure. researchgate.netnih.gov For halogenated derivatives, such as 2,5-dibromo-3,4-dinitrothiophene (B14878), the mass spectrum will show characteristic isotopic patterns due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), which helps to confirm the presence and number of bromine atoms in the molecule. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Crystallographic studies of 2,5-dihalo-3,4-dinitrothiophenes have shown that the molecules can form interesting solid-state assemblies through halogen-bonding interactions between the halogen atoms and the oxygen atoms of the nitro groups. researchgate.net The planarity of the thiophene ring and the torsion angles of the nitro groups with respect to the ring are key structural parameters obtained from these studies. For example, in 3,4-dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene, the two nitro groups are twisted out of the plane of the thiophene ring by 53.66° and 31.63°. iucr.org These structural details are critical for understanding intermolecular interactions, such as C-H···O hydrogen bonding, which stabilize the crystal lattice. iucr.org

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2,5-Dibromo-3,4-dinitrothiophene | Monoclinic | C2/c | Halogen-bonding interactions | researchgate.net |

| 2,5-Dichloro-3,4-dinitrothiophene (B1581617) | Tetragonal | I-42d | Halogen-bonding interactions | researchgate.net |

| 3,4-Dinitro-2,5-bis[4-(trifluoromethyl)phenyl]thiophene | Orthorhombic | Pbca | Twisted nitro groups, C-H···O hydrogen bonding | iucr.org |

| 2-(3-Amino-4-nitrothiophen-2-yl)phenol derivative | - | - | Intramolecular hydrogen bonds | researchgate.net |

UV-Vis Spectroscopy and Photophysical Characterization (focused on electronic transitions and charge transfer)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption spectrum of 3,4-dinitrothiophene and its derivatives typically shows absorptions in the ultraviolet and visible regions. These absorptions correspond to π → π* transitions within the aromatic thiophene ring and n → π* transitions associated with the nitro groups. cnr.itrsc.org

In donor-acceptor (D-A) type molecules derived from 3,4-dinitrothiophene, where the dinitrothiophene unit acts as an acceptor, intramolecular charge transfer (ICT) bands are often observed. mdpi.comnih.gov These ICT bands are typically broad, located at lower energies (longer wavelengths), and their position can be sensitive to the polarity of the solvent (solvatochromism). nih.gov For example, in fluorophores synthesized from 4,4'-(3,4-dinitrothiophene-2,5-diyl)bis(N,N-diphenylaniline), the UV-Vis spectrum shows a band in the near-UV region attributed to a localized π→π* transition of the donor triphenylamine (B166846) groups, and a lower energy band corresponding to the ICT transition. cnr.it The study of these photophysical properties, including fluorescence emission and quantum yields, is essential for applications in materials science, such as for organic light-emitting diodes (OLEDs) and luminescent solar concentrators. cnr.itbeilstein-journals.orgmdpi.commdpi.com

| Derivative Type | Spectroscopic Feature | Significance | Reference |

| General Derivatives | π → π* transitions | Aromatic system characterization | cnr.itrsc.org |

| n → π* transitions | Nitro group characterization | - | |

| Donor-Acceptor Systems | Intramolecular Charge Transfer (ICT) bands | Electronic communication between donor and acceptor | mdpi.comcnr.itnih.gov |

| Solvatochromism | Sensitivity of electronic structure to environment | nih.gov |

Advanced Applications of 3,4 Dinitrothiophene in Materials Science and Synthetic Methodologies

Precursors for Optoelectronic Materials

3,4-Dinitrothiophene and its derivatives, particularly 2,5-dihalo-3,4-dinitrothiophenes, are crucial precursors for the synthesis of a variety of organic electronic materials. The strong electron-withdrawing properties of the nitro groups significantly influence the electronic structure of the resulting materials, making them suitable for applications in organic semiconductors, organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and photodetectors.

Derivatives of 3,4-dinitrothiophene are employed in the creation of low band gap polymers and small molecules. These materials often exhibit n-type semiconductor behavior due to the electron-deficient core. The ability to tune the electronic properties through chemical modification makes these precursors highly valuable in the design of next-generation optoelectronic devices.

Organic Semiconductors:

The electron-deficient nature of the 3,4-dinitrothiophene unit is instrumental in designing n-type organic semiconductors. When incorporated into conjugated polymer backbones, this moiety enhances electron affinity. For example, 2,5-bis(2-thienyl)-3,4-dinitrothiophene (B1611423) has been investigated for its n-type semiconductor properties, where the nitro groups lower the LUMO energy level, facilitating electron injection and transport. The development of such materials is crucial for the fabrication of complementary circuits in organic electronics.

Organic Light-Emitting Diodes (OLEDs):

Organic Solar Cells (OSCs):

In organic photovoltaics, derivatives of 3,4-dinitrothiophene are used to construct electron-deficient materials that act as acceptors in bulk heterojunction (BHJ) solar cells. ossila.com For instance, 2,5-dibromo-3,4-dinitrothiophene (B14878) is a key starting material for synthesizing more complex structures like thieno[3,4-b]pyrazines and thieno[3,4-b]thiadiazoles, which are effective electron acceptors. ossila.com A small molecule based on a 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) core, derived from 2,5-dibromo-3,4-dinitrothiophene, has been used as a hole-transporting material in perovskite solar cells, achieving a power conversion efficiency (PCE) of 20.18%. ossila.com

Photodetectors:

Small molecule photodetectors (SMPDs) have been developed using materials derived from 2,5-dibromo-3,4-dinitrothiophene. ossila.com Thieno[3,4-b]thiadiazole-based SMPDs have demonstrated high detectivity. ossila.comresearchgate.net For example, a detectivity of 5.0 × 10¹¹ Jones at a wavelength of 800 nm has been reported. ossila.comresearchgate.net Furthermore, visibly transparent photodetectors with an average transmittance of 45% in the visible spectrum have been fabricated, showcasing the potential for applications in transparent electronics. ossila.comresearchgate.net

Table 1: Performance of Optoelectronic Devices Incorporating 3,4-Dinitrothiophene Derivatives

| Device Type | Derivative Used | Key Performance Metric | Reference |

|---|---|---|---|

| Perovskite Solar Cell | DPTP-4D (from 2,5-dibromo-3,4-dinitrothiophene) | PCE: 20.18% | ossila.com |

| Small Molecule Photodetector | Thieno[3,4-b]thiadiazole-based | Detectivity: 5.0 × 10¹¹ Jones @ 800 nm | ossila.comresearchgate.net |

| Transparent Photodetector | Thieno[3,4-b]thiadiazole-based | Average Transmittance: 45% (visible) | ossila.comresearchgate.net |

Role in Supramolecular Chemistry and Self-Assembly

The structural and electronic features of 3,4-dinitrothiophene derivatives make them interesting candidates for applications in supramolecular chemistry and molecular self-assembly. The planar geometry of the thiophene (B33073) ring, combined with the potential for non-covalent interactions involving the nitro groups and sulfur atom, can direct the formation of ordered structures.

While direct studies on the supramolecular chemistry of 3,4-dinitrothiophene itself are not extensively documented, the principles can be inferred from related thiophene systems. The presence of electron-withdrawing nitro groups can lead to significant dipole moments, which can drive self-assembly into organized architectures. Furthermore, the potential for halogen bonding in derivatives like 2,5-dihalo-3,4-dinitrothiophenes provides another tool for controlling supramolecular structures.

In the context of conjugated polymers derived from 3,4-dinitrothiophene, intermolecular interactions play a crucial role in the morphology of thin films, which in turn affects the performance of electronic devices. cas.cn The ability to form well-ordered, self-assembled nanostructures is a key factor in achieving high charge carrier mobility in organic semiconductors. cas.cn The introduction of side chains onto the thiophene backbone can be used to fine-tune the self-assembly behavior and solubility of these materials.

Applications in Advanced Organic Synthesis as a Versatile Synthetic Tool

3,4-Dinitrothiophene and its halogenated derivatives are highly versatile reagents in organic synthesis, providing access to a wide range of more complex heterocyclic systems.

A key application is the use of 2,5-dibromo-3,4-dinitrothiophene in cross-coupling reactions such as Stille and Suzuki couplings. ossila.comsigmaaldrich.com These reactions allow for the facile introduction of various aryl or heteroaryl groups at the 2- and 5-positions of the thiophene ring, providing a modular approach to the synthesis of conjugated oligomers and polymers. sigmaaldrich.comresearchgate.netresearchgate.net

The nitro groups themselves are synthetically useful functional groups. Their reduction to amino groups provides a pathway to 3,4-diaminothiophene (B2735483) derivatives. ossila.comrheniumshop.co.il These diamines are key precursors for the synthesis of fused heterocyclic systems such as thieno[3,4-b]pyrazines and thieno[3,4-b]thiadiazoles, which are important classes of electron-deficient materials for organic electronics. ossila.com

Furthermore, 3,4-dinitrothiophene can undergo ring-opening reactions. For instance, its reaction with diethylamine (B46881) leads to the formation of 1,4-bis(diethylamino)-2,3-dinitro-1,3-butadiene, showcasing a transformation from a heterocyclic to an acyclic system with potential for further synthetic exploitation. researchgate.net The reaction of 3,4-dinitrothiophene with aryl Grignard reagents has also been shown to result in complex transformations, including the reduction of one nitro group and the formation of a new C-C bond, demonstrating its multifaceted reactivity towards nucleophiles. researchgate.net

Table 2: Key Synthetic Transformations of 3,4-Dinitrothiophene Derivatives

| Starting Material | Reagents/Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|

| 2,5-Dibromo-3,4-dinitrothiophene | Organotin/Organoboron reagents, Pd catalyst (Stille/Suzuki coupling) | Substituted 3,4-dinitrothiophenes | Modular synthesis of conjugated materials | ossila.comsigmaaldrich.comresearchgate.netresearchgate.net |

| 2,5-Dibromo-3,4-dinitrothiophene | Reduction (e.g., with SnCl₂) | 3,4-Diaminothiophene derivatives | Precursors to fused heterocycles (thienopyrazines, etc.) | ossila.comrheniumshop.co.il |

| 3,4-Dinitrothiophene | Diethylamine | 1,4-Bis(diethylamino)-2,3-dinitro-1,3-butadiene | Ring-opening for acyclic building blocks | researchgate.net |

| 3,4-Dinitrothiophene | Aryl Grignard reagents | 2-(3-Amino-4-nitrothiophen-2-yl)phenols | Complex C-C bond formation and nitro group reduction | researchgate.net |

Development of Novel Reagents and Catalysts

An emerging application of 3,4-dinitrothiophene is in the development of novel catalysts, particularly in the realm of metal-free catalysis. The strong electron-withdrawing nature of the dinitro-substituted thiophene unit can be harnessed to create materials with unique catalytic properties.

A significant example is the development of a poly(3,4-dinitrothiophene)/single-walled carbon nanotube (SWCNT) composite as a metal-free catalyst for the hydrogen evolution reaction (HER). rsc.orgrsc.org This composite material demonstrates good activity for the HER with a low overpotential of approximately 0.040 V and a hydrogen generation rate of 44.2 μmol h⁻¹ cm⁻². rsc.orgrsc.org The electron-withdrawing nitro groups on the polythiophene backbone are thought to enhance the ability of the material to accept electrons, which is a key step in the electrocatalytic production of hydrogen. rsc.org This work opens up possibilities for using 3,4-dinitrothiophene-based polymers as inexpensive, earth-abundant alternatives to precious metal catalysts like platinum in water splitting and other renewable energy technologies. rsc.orgresearcher.life

Table 3: Performance of Poly(3,4-dinitrothiophene)/SWCNT as a Metal-Free HER Catalyst

| Catalyst | Overpotential | Hydrogen Generation Rate | Reference |

|---|---|---|---|

| Poly(3,4-dinitrothiophene)/SWCNT | ~0.040 V | 44.2 μmol h⁻¹ cm⁻² | rsc.orgrsc.org |

Emerging Research Directions and Future Perspectives on 3,4 Dinitrothiophene Chemistry

Integration with Flow Chemistry and Automated Synthesis

The application of continuous flow chemistry and automated synthesis platforms to the chemistry of 3,4-dinitrothiophene and its derivatives represents a significant area for future development. While specific reports on the flow synthesis of 3,4-dinitrothiophene itself are not yet prominent, the broader field of organic synthesis is increasingly adopting these technologies to improve reaction efficiency, safety, and scalability. For instance, automated on-demand titration of organometallic reagents, which are often used in coupling reactions with thiophene (B33073) derivatives, has been successfully demonstrated in continuous flow systems. acs.org

The multi-step syntheses required to produce functional molecules from 3,4-dinitrothiophene precursors, such as the palladium-catalyzed Stille and Suzuki coupling reactions of its halogenated derivatives, are prime candidates for adaptation to flow processes. mdpi.comnih.govproquest.com Such integration could lead to higher yields, reduced reaction times, and better control over reaction parameters for creating oligomers and polymers. sigmaaldrich.com The use of automated systems, including syringe pumps and film applicators, is already relevant in the processing of materials derived from these compounds, suggesting a logical extension back to the synthesis of the monomers themselves. ossila.com The exploration of flow chemistry for the nitration of thiophene or the subsequent functionalization of 3,4-dinitrothiophene could unlock more efficient and safer pathways to these valuable compounds. acs.org

Exploration of Novel Reaction Pathways and Catalytic Systems

Research into 3,4-dinitrothiophene has uncovered a rich and varied reactivity, moving beyond simple substitution chemistry. A key area of investigation is the synthetic exploitation of its ring-opening reactions. scispace.comacs.org When treated with certain nucleophiles, such as secondary amines, the thiophene ring can open to form 1,4-disubstituted 2,3-dinitro-1,3-butadienes. arkat-usa.orgapolloscientific.co.uk This transformation provides access to linear, highly functionalized building blocks that can be used in further synthetic elaborations, including cyclization to other heterocyclic systems like 4-nitroisoxazoles. acs.orgresearchgate.net

The reaction of 3,4-dinitrothiophene with Grignard reagents demonstrates even more complex reactivity. Instead of a simple addition, the reaction can proceed through a reduction of one nitro group and an ipso-substitution, leading to the formation of 2-(3-amino-4-nitrothiophen-2-yl)phenols. researchgate.net This process is proposed to involve a complex mechanism featuring a Claisen-type intramolecular rearrangement. researchgate.net

In the realm of catalysis, derivatives of 3,4-dinitrothiophene are central to modern cross-coupling strategies. Halogenated versions, particularly 2,5-dibromo- and 2,5-dichloro-3,4-dinitrothiophene (B1581617), are versatile substrates for palladium-catalyzed Stille and Suzuki reactions, enabling the construction of complex conjugated molecules and polymers. mdpi.comresearchgate.netmdpi.com Beyond its role as a substrate, a polymer derived from this compound, poly(3,4-dinitrothiophene), has been identified as a novel metal-free catalyst. When prepared as a composite with single-walled carbon nanotubes (SWCNTs), it shows significant activity for the hydrogen evolution reaction (HER). rsc.orgrsc.orgrsc.org

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Ring-Opening | Secondary Amines | 2,3-Dinitro-1,3-butadienes | arkat-usa.orgapolloscientific.co.uk |

| Rearrangement | Aryl Grignard Reagents | 2-(3-Amino-4-nitrothiophen-2-yl)phenols | researchgate.net |

| Stille/Suzuki Coupling | Organotin/Organoboron, Pd catalyst | Conjugated Terthiophenes and Polymers | mdpi.comnih.govmdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Monomers | Conjugated Polymers | chula.ac.th |

| Reduction | e.g., SnCl2, H2/Pd | Diaminothiophenes | ossila.comthermofisher.com |

| Electropolymerization | Electrochemical Oxidation | Poly(3,4-dinitrothiophene) | rsc.orgrsc.org |

Advanced Functional Material Design Based on 3,4-Dinitrothiophene Scaffolds

The potent electron-accepting character of the 3,4-dinitrothiophene unit makes it an exceptional building block for advanced functional materials, particularly for applications in organic electronics.

Conjugated Polymers: New conjugated polymers have been synthesized from 2,5-dichloro-3,4-dinitrothiophene through nucleophilic aromatic substitution (SNAr) polymerizations. chula.ac.th These polymers exhibit the characteristic absorptions of conjugated systems, with maximum wavelengths extending into the 540-690 nm range. chula.ac.th Another route to polymeric materials is through the Yamamoto polymerization of 2,5-dibromo-3,4-dinitrothiophene (B14878). rsc.orgrsc.org The resulting poly(3,4-dinitrothiophene) has been investigated for its catalytic properties. rsc.org The incorporation of the dinitrothiophene moiety into donor-acceptor (D-A) polymer backbones is a key strategy for tuning the electronic structure and reducing the band gap of materials for applications like organic photovoltaics. researchgate.netmdpi.commdpi.com

Small Molecule and Oligomeric Materials: The derivative 2,5-dibromo-3,4-dinitrothiophene is a cornerstone for synthesizing high-performance small molecules. ossila.com After reduction of the nitro groups and subsequent cyclization, it can form electron-deficient thienopyrazine and thieno[3,4-b]thiadiazole cores. ossila.com These are used in materials for organic solar cells and photodetectors. ossila.com A notable example is the small molecule DPTP-4D, synthesized from this precursor, which functions as a highly effective hole-transporting material in perovskite solar cells, achieving a power conversion efficiency (PCE) of 20.18%. ossila.com Other applications include the design of quadrupolar push-pull-push chromophores with non-linear optical properties and molecules for optical power limiting. tandfonline.comresearchgate.netscispace.com

| Material Type | Precursor | Application | Key Finding/Performance Metric | Reference |

| Conjugated Polymer | 2,5-dichloro-3,4-dinitrothiophene | Organic Electronics | λmax in the range of 540-690 nm | chula.ac.th |

| Poly(3,4-dinitrothiophene) | 2,5-dibromo-3,4-dinitrothiophene | HER Catalyst | Metal-free catalyst with low overpotential | rsc.orgrsc.org |

| Small Molecule (DPTP-4D) | 2,5-dibromo-3,4-dinitrothiophene | Perovskite Solar Cells | Hole-transporting material with 20.18% PCE | ossila.com |

| Small Molecule Photodetector | 2,5-dibromo-3,4-dinitrothiophene | Photodetectors | High detectivity of 5.0 × 10¹¹ Jones at 800 nm | ossila.com |

| Push-Pull Chromophore | 3,4-dinitrothiophene | Non-linear Optics | Quadrupolar push-pull-push architecture | researchgate.net |

Theoretical Prediction of Undiscovered Reactivities

Computational chemistry provides powerful tools for understanding and predicting the behavior of 3,4-dinitrothiophene and its derivatives. Density Functional Theory (DFT) has been employed to investigate the photo-physical properties of molecules containing the 3,4-dinitrothiophene unit, particularly for applications in non-linear optics and optical power limiting. tandfonline.comscispace.com These theoretical studies can calculate properties such as one- and two-photon absorption, which are critical for designing materials that can modulate high-intensity light. tandfonline.com

Theoretical models are also used to elucidate complex reaction mechanisms. For the reaction of 3,4-dinitrothiophene with Grignard reagents, theoretical calculations helped support the proposed structure of the rearranged product. researchgate.net In related dinitrated thiophene systems, the MNDO technique has been used to create a theoretical model of isotopic exchange reactions, providing insight into the transition state. rsc.org Furthermore, computational studies on related nitrothiophenes suggest that the strong electron-withdrawing nitro groups decrease the aromaticity of the thiophene ring, thereby increasing its susceptibility to attack, a principle that governs the reactivity of 3,4-dinitrothiophene. vulcanchem.com The electrophilicity of thiophene systems, including dinitrothiophenes, has been quantified and correlated using kinetic and theoretical studies, allowing for the prediction of reaction outcomes based on established reactivity scales. acs.org This synergy between experimental kinetics and theoretical calculations is crucial for predicting new reactions and optimizing synthetic processes.

Interdisciplinary Research with Nanoscience and Surface Chemistry

The chemistry of 3,4-dinitrothiophene is increasingly intersecting with nanoscience and surface chemistry, leading to the development of novel hybrid materials with enhanced functionalities.

The most prominent example is the creation of a poly(3,4-dinitrothiophene)/single-walled carbon nanotube (PDNT/SWCNT) composite. rsc.orgrsc.orgrsc.org This material represents a clear synergy between polymer chemistry and nanoscience. The SWCNTs serve as a high-surface-area, conductive scaffold for the in-situ polymerization of the PDNT. rsc.org This nanostructured composite functions as a highly effective metal-free catalyst for the hydrogen evolution reaction (HER), a process that occurs at the electrode-electrolyte interface and is fundamental to surface chemistry. rsc.orgresearcher.life The composite electrode exhibits a low overpotential of approximately 0.040 V for hydrogen evolution, demonstrating performance that can be superior to some metallic catalysts. rsc.orgrsc.org

Furthermore, the application of 3,4-dinitrothiophene-derived small molecules in organic photovoltaics and perovskite solar cells is inherently tied to surface and interface science. ossila.com The performance of these devices critically depends on the efficient transfer of charge between different layers, such as the hole-transport material and the perovskite absorber layer. The design of molecules like DPTP-4D, derived from 2,5-dibromo-3,4-dinitrothiophene, is aimed at optimizing these interfacial properties to maximize device efficiency and stability. ossila.com

Q & A

Q. Q1. What are the recommended methods for synthesizing and purifying 3,4-dinitrothiophene derivatives?